molecular formula C16H22N2O4 B2502167 Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline CAS No. 959581-97-6

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline

Cat. No.: B2502167
CAS No.: 959581-97-6
M. Wt: 306.362
InChI Key: IXIPKNSPXKSQNO-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline is a compound of interest in the field of organic chemistry. It is a derivative of proline, an amino acid, and contains a pyridine ring, which is known for its aromatic properties. The compound is often used in the synthesis of peptides and other complex organic molecules due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline typically involves the protection of the amino group of proline with a Boc (tert-butoxycarbonyl) group. The pyridine ring is introduced through a series of reactions that may include alkylation or reductive amination. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium carbonate and solvents like dichloromethane or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to remove the Boc protecting group.

    Substitution: The pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Deprotected proline derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the proline moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Boc-(S)-gamma-(2-pyridinyl-methyl)-D-proline: A diastereomer with different stereochemistry.

    Boc-(S)-gamma-(3-pyridinyl-methyl)-L-proline: A structural isomer with the pyridine ring in a different position.

    Boc-(S)-gamma-(4-pyridinyl-methyl)-L-proline: Another structural isomer with the pyridine ring in yet another position.

Uniqueness

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline is unique due to its specific stereochemistry and the position of the pyridine ring. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline is a synthetic amino acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the proline amino group with a Boc (tert-butyloxycarbonyl) protecting group, followed by the introduction of a pyridinylmethyl side chain. The synthetic pathway generally includes:

  • Boc Protection : The proline amino group is protected to prevent unwanted reactions during subsequent steps.
  • Side Chain Introduction : The 2-pyridinylmethyl group is introduced through coupling reactions, often utilizing coupling agents like HOBt to minimize racemization.
  • Deprotection : The Boc group is removed under acidic conditions to yield the final product.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In a study assessing peptide derivatives, compounds containing this structure were tested against Gram-negative bacteria and dermatophytes, demonstrating moderate to good bioactivity .

Pathogen TypeActivity Level
Gram-negative BacteriaModerate to Good
DermatophytesModerate to Good

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that derivatives of proline can inhibit cell proliferation in cancer cell lines, with specific attention given to their selectivity against non-cancerous cells. For instance, compounds structurally related to this compound demonstrated a significant reduction in cell viability in MDA-MB-231 triple-negative breast cancer cells compared to non-cancerous MCF10A cells .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Reactive Oxygen Species (ROS) Modulation : Proline metabolism has been linked to oxidative stress responses in cells. The oxidation of proline can lead to ROS generation, which plays a role in cell signaling and apoptosis .
  • Cell Signaling Pathways : Proline derivatives may influence various signaling pathways, including those involved in stress responses and apoptosis, potentially enhancing their therapeutic effects .

Case Studies

Several case studies have been conducted to evaluate the biological activity of proline derivatives, including this compound:

  • Study on Antimicrobial Activity : A series of synthesized peptide derivatives were tested against eight pathogenic microbes. The results indicated that compounds containing the this compound structure exhibited notable antimicrobial properties, particularly against resistant strains .
  • Cancer Cell Line Studies : In another investigation, the effects of this compound on various cancer cell lines were assessed. The results showed a preferential inhibition of tumor cell growth over non-tumor cells, suggesting a therapeutic window for further development .

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-11(9-13(18)14(19)20)8-12-6-4-5-7-17-12/h4-7,11,13H,8-10H2,1-3H3,(H,19,20)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIPKNSPXKSQNO-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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